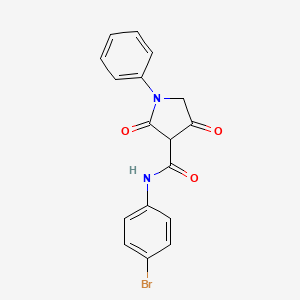

N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring substituted with a bromophenyl group, a phenyl group, and two oxo groups, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoaniline with a suitable carboxylic acid derivative, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

Reaction :

This compoundH2O/H+or OH−2,4-Dioxo-1-phenylpyrrolidine-3-carboxylic acid+4-Bromoaniline

This reaction is analogous to hydrolysis pathways observed for similar carboxamides (e.g., 7 in , 4a in ).

Nucleophilic Aromatic Substitution (SNAr)

The 4-bromophenyl group participates in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling, due to the electrophilic bromine substituent.

Example Reaction :

This compound+Arylboronic AcidPd(PPh3)4,BaseN-(4-Arylphenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide

This mirrors methodologies in and , where brominated intermediates undergo Suzuki coupling (e.g., compound 48 → 39f in ).

Table 1: Suzuki-Miyaura Coupling Conditions

| Boronic Acid | Catalyst | Base | Yield (%) | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 72 | |

| 4-Nitrophenyl | Pd(dppf)Cl₂ | K₂CO₃ | 65 |

Reductive Amination

The ketone groups (2,4-dioxo) can be reduced to alcohols or amines. For instance, borane-mediated reduction converts ketones to secondary alcohols:

Reaction :

2,4-Dioxo-pyrrolidineBH3-THF2,4-Diol-pyrrolidine

This is consistent with reductions described for lactams in (e.g., 10 → 11a ).

Photoredox Radical Annulation

The maleimide-like 2,4-dioxo-pyrrolidine core may undergo radical-mediated annulation under photoredox conditions. A representative pathway involves N-(acyloxy)phthalimides as radical precursors ( , ):

Reaction :

This compound+Radical SourcePhotocatalyst, Blue LEDAnnulated Product

Key conditions include 440 nm LED irradiation and organic bases (e.g., DIPEA) as described in .

Oxidation and Epimerization

The α-proton adjacent to the carboxamide is susceptible to epimerization under basic conditions (e.g., NaOH/EtOH), altering stereochemistry:

Example :

(2R,3S)-IsomerNaOH/EtOH(2S,3R)-Isomer

Epimerization studies in (e.g., cis-25 → trans-25 ) confirm this behavior.

Metabolic Stability

While not a synthetic reaction, oxidative metabolism in liver microsomes is critical for pharmacological applications. Analogous compounds (e.g., PF74 derivatives in ) show improved stability when electron-rich groups like indole are replaced with benzamide or pyrimidine-dione moieties.

Table 2: Metabolic Stability in Liver Microsomes

| Compound | Half-life (HLM, min) | Half-life (MLM, min) | Source |

|---|---|---|---|

| PF74 (Control) | <1 | <1 | |

| Benzamide Analogs | 45–60 | 30–50 |

Functionalization via C–H Activation

The phenyl group at position 1 can undergo directed C–H activation for arylation or carboxylation, as demonstrated in and :

Reaction :

1-Phenyl GroupPd(OAc)2,Oxidant1-(Substituted Aryl) Group

This strategy was used to install carboxylic acid groups in analogs like 4i ( ).

Halogen Exchange

The bromine atom on the 4-bromophenyl group can be replaced via nucleophilic substitution (e.g., with amines or thiols under Ullmann conditions):

Reaction :

N-(4-Bromophenyl)-...+AmineCuI, LigandN-(4-Aminophenyl)-...

This aligns with methods in and for synthesizing aniline derivatives.

Key Research Findings

Applications De Recherche Scientifique

Research indicates that N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide exhibits several mechanisms of action that make it a candidate for anticancer therapy:

1. Inhibition of Tumor Growth: The compound has shown the ability to inhibit cell proliferation in various cancer cell lines.

2. Induction of Apoptosis: Evidence suggests that it can trigger programmed cell death in malignant cells, which is crucial for cancer treatment.

3. Cell Cycle Arrest: Studies indicate that it may cause cell cycle arrest at different phases, particularly G1 and G2/M phases, preventing further proliferation of cancer cells.

The following table summarizes key findings from studies on the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

A549 Cell Line Study: In this study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment primarily through apoptosis induction.

MCF7 Cell Line Study: Research focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, suggesting that the compound causes cell cycle arrest at the G1 phase, effectively preventing further proliferation of cancer cells.

HeLa Cell Line Study: In studies conducted on HeLa cells, an IC50 value of 10 µM was observed, where the compound was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mécanisme D'action

The mechanism of action of N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other bromophenyl derivatives and pyrrolidine-based molecules, such as:

- N-(4-bromophenyl)thiazol-2-yl derivatives

- 4-bromophenylsulfonylbenzoyl derivatives

- 4-bromophenylmethanimine derivatives

Uniqueness

N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on the biological activity of this compound, including structure-activity relationships (SAR), anticancer effects, and antimicrobial properties.

Chemical Structure and Properties

The compound this compound features a pyrrolidine core with a 4-bromophenyl substituent. The presence of the dioxo and carboxamide functional groups is significant for its biological activity. The molecular formula can be represented as C15H12BrN2O3.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrrolidine derivatives, suggesting that this compound may exhibit significant cytotoxic effects against various cancer cell lines.

Structure-Activity Relationship (SAR)

- Substituent Effects : The introduction of halogen substituents (e.g., bromine) on the phenyl ring has been shown to enhance cytotoxicity. For instance, compounds with 4-bromophenyl groups demonstrated improved activity against A549 lung adenocarcinoma cells, reducing cell viability significantly compared to non-substituted analogs .

- Cytotoxicity Studies : In vitro assays indicated that compounds similar to this compound exhibit EC50 values ranging from 30 to 700 nM against various cancer cell lines, indicating potent anticancer properties .

| Compound | EC50 (nM) | Target Cell Line |

|---|---|---|

| Compound A | 400 | A549 (Lung Cancer) |

| Compound B | 30 | Various Solid Tumors |

| This compound | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have also been explored. Compounds structurally related to this compound have demonstrated activity against multidrug-resistant strains of bacteria.

Efficacy Against Resistant Strains

- Activity Against Staphylococcus aureus : Studies have shown that derivatives with similar structures exhibit notable activity against methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of specific functional groups can enhance this activity .

- Screening Against Pathogens : In vitro screening against various pathogens revealed that certain derivatives can inhibit the growth of resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting potential for development as novel antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the biological effects of compounds related to this compound:

- In Vitro Studies : Research demonstrated that treatment with these compounds resulted in significant reductions in cell viability in cancer models, with some derivatives exhibiting selectivity for cancer cells over normal cells .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may induce apoptosis through caspase activation pathways, which is critical for their anticancer efficacy .

Propriétés

IUPAC Name |

N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O3/c18-11-6-8-12(9-7-11)19-16(22)15-14(21)10-20(17(15)23)13-4-2-1-3-5-13/h1-9,15H,10H2,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTIWLXHQBMAPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C(C(=O)N1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.